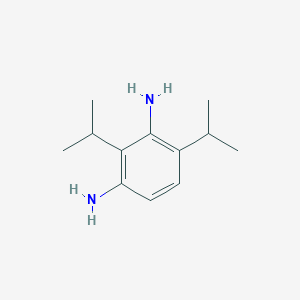

2,4-Diisopropylbenzene-1,3-diamine

説明

Structure

3D Structure

特性

IUPAC Name |

2,4-di(propan-2-yl)benzene-1,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2/c1-7(2)9-5-6-10(13)11(8(3)4)12(9)14/h5-8H,13-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGZRWRJBDHKXLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(C=C1)N)C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20564694 | |

| Record name | 2,4-Di(propan-2-yl)benzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133681-71-7 | |

| Record name | 2,4-Di(propan-2-yl)benzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Engineering for 2,4 Diisopropylbenzene 1,3 Diamine

Established Synthetic Routes to 2,4-Diisopropylbenzene-1,3-diamine and its Key Intermediates

The traditional synthesis of this compound is a multi-step process that hinges on the formation of the correct diisopropylbenzene isomer, followed by functionalization to introduce the amine groups.

Alkylation and Nitration Strategies

The foundational step in producing this compound is the synthesis of its hydrocarbon precursor, 1,3-diisopropylbenzene (B165221) (m-diisopropylbenzene). This is typically achieved through the Friedel-Crafts alkylation of benzene (B151609) with propylene (B89431). wikipedia.org The reaction is catalyzed by various Lewis acids, such as aluminum chloride, or solid acid catalysts like zeolites. wikipedia.orgscielo.br

Controlling the ischemia of the diisopropylbenzene product is critical. The alkylation of benzene with propylene can yield a mixture of ortho-, meta-, and para-isomers. google.com Specific process conditions are employed to maximize the yield of the desired m-diisopropylbenzene. For instance, using aluminum chloride as a catalyst within a critical concentration range (0.1 to 2 mole percent) and at temperatures between 65-115°C can favor the formation of a mixture of m- and p-isomers, free from the ortho-isomer and its by-products. google.comgoogle.com The m-diisopropylbenzene can then be separated by fractional distillation. google.com

Once 1,3-diisopropylbenzene is obtained, the next step involves nitration. This electrophilic aromatic substitution introduces two nitro groups onto the benzene ring. The directing effects of the two isopropyl groups at positions 1 and 3 guide the incoming nitro groups primarily to the 4 and 6 positions, which are sterically accessible and activated. The position 2 is highly hindered, and position 5 is deactivated by both alkyl groups. This results in the formation of 1,5-Diisopropyl-2,4-dinitrobenzene.

The final step in this established route is the reduction of the dinitro compound to the corresponding diamine. This is typically accomplished through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum oxide, or Raney nickel under a hydrogen atmosphere. Alternative reduction methods can involve the use of metals in acidic media, such as iron, tin, or zinc in hydrochloric acid. The successful reduction of the two nitro groups yields the target molecule, this compound.

Reductive Amination Pathways

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is widely used to synthesize amines from carbonyl compounds (aldehydes or ketones). mdpi.com This process involves the reaction of a carbonyl compound with an amine or ammonia (B1221849) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. mdpi.com Common reducing agents include sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation. mdpi.comox.ac.uk

In the context of synthesizing this compound, a hypothetical reductive amination pathway would start from a corresponding diketone precursor, 2,4-diisopropylbenzene-1,3-dione. This dione (B5365651) could then be reacted with an ammonia source under reducing conditions to form the desired diamine. However, the synthesis of the prerequisite aromatic diketone is challenging. While reductive amination is a cornerstone of amine synthesis, its application for aromatic diamines like the one is less common compared to the nitration-reduction route, which starts from more accessible hydrocarbon precursors. researchgate.netrsc.org

Development of Novel and Sustainable Synthetic Approaches

In line with the growing emphasis on sustainable chemical manufacturing, research efforts are being directed towards developing greener and more efficient synthetic routes for aromatic diamines.

Green Chemistry Principles in Diamine Synthesis

The traditional nitration-reduction pathway for producing aromatic diamines has several environmental drawbacks. The use of strong acids like nitric and sulfuric acid in nitration presents handling and disposal challenges. Furthermore, classical reduction methods often employ stoichiometric amounts of metals that result in significant waste streams.

Green chemistry principles aim to address these issues by focusing on aspects such as waste prevention, atom economy, and the use of less hazardous chemicals. diva-portal.orgnih.gov For diamine synthesis, this translates to several areas of development:

Catalytic Nitration: Developing solid acid catalysts or other recyclable catalytic systems to replace the large quantities of sulfuric acid used in electrophilic nitration.

Greener Reduction Methods: Shifting from metal-acid reductions to catalytic hydrogenation, which produces water as the only byproduct. Optimizing these catalytic processes to use less energy and non-precious metal catalysts is an active area of research. chemrxiv.org

Alternative Solvents: Replacing hazardous chlorinated solvents, often used in these processes, with more environmentally benign alternatives. rsc.org

Bio-based Routes: For some diamines, biosynthesis from renewable raw materials is emerging as a sustainable alternative to petroleum-based synthesis. nih.gov While not yet applied to complex aromatic diamines like this compound, these strategies highlight a potential future direction for the field. nih.gov

Electrophotocatalytic Diamination Strategies (e.g., of diisopropylbenzene derivatives)

A significant advancement in C-H functionalization offers a novel and direct route to diamine compounds. Recent research has demonstrated the ability to perform vicinal C-H diamination on alkylated arenes using an electrophotocatalytic strategy. dicp.ac.cnnih.gov This method transforms C-H bonds directly into valuable C-N bonds. nih.gov

This process utilizes a trisaminocyclopropenium (TAC) ion as a catalyst. The TAC catalyst is oxidized at an anode to form a stable radical dication. dicp.ac.cnnih.gov When irradiated with visible light, this radical dication becomes a potent oxidant capable of activating even strong C-H bonds. nih.govnih.gov In a reaction using acetonitrile (B52724) as both the solvent and the nitrogen source, 1,3-diisopropylbenzene was successfully converted to a diaminated product. nih.gov The reaction functionalizes one of the isopropyl groups. nih.gov

This electrophotocatalytic approach represents a paradigm shift from traditional multi-step sequences. It avoids the use of harsh nitrating agents and stoichiometric metal reductants, aligning with green chemistry principles. The cathodic reaction in this system is the reduction of protons to hydrogen gas, offering a traceless redox byproduct. dicp.ac.cn

| Substrate | Product | Yield | Conditions |

|---|---|---|---|

| 1,3-Diisopropylbenzene | Adduct 22 (diamination on one isopropyl group) | Lower efficiency compared to 1,4-isomer | Trisaminocyclopropenium (TAC) catalyst, acetonitrile (solvent and N-source), controlled potential electrolysis, visible light irradiation |

Optimization of Reaction Parameters and Scalability Studies

The industrial production of this compound requires careful optimization of each synthetic step to ensure high yield, purity, and cost-effectiveness.

For the initial alkylation of benzene, key parameters include temperature, pressure, catalyst type and concentration, and the ratio of reactants. As outlined in various patents, controlling the catalyst concentration of AlCl₃ and the reaction temperature is crucial for maximizing the selectivity towards the desired m-diisopropylbenzene isomer and preventing the formation of unwanted by-products like trimethylindane. google.com The use of solid acid catalysts, such as zeolites, in fixed-bed reactors is also a key area for process optimization, offering advantages in catalyst separation and regeneration, which are critical for large-scale continuous operations. scielo.br

The scalability of the nitration step requires robust thermal management. Nitration reactions are highly exothermic, and efficient heat removal is necessary to prevent runaway reactions and the formation of over-nitrated or oxidized by-products. Continuous flow reactors are increasingly being adopted for such hazardous reactions, as they offer superior heat and mass transfer, leading to better control and safety.

For the final reduction step, if catalytic hydrogenation is used, optimization involves selecting the appropriate catalyst, solvent, hydrogen pressure, and temperature. Catalyst deactivation and recovery are significant considerations for scalability. The development of robust catalysts that can be efficiently recycled is essential for an economically viable process.

The novel electrophotocatalytic diamination method, while promising, faces its own scalability challenges. Designing and scaling up a reactor that can provide uniform irradiation and efficient electrochemical contact for large volumes presents a significant engineering hurdle. nih.gov However, the potential benefits of this direct route in terms of reduced waste and fewer synthetic steps make it an important area for future research and development.

| Reaction | Catalyst | Key Parameters | Objective |

|---|---|---|---|

| Alkylation of Benzene/Cumene | Aluminum Chloride | Temperature: 65-115 °C, Catalyst Conc.: 0.1-2 mol% | Produce m- and p-DIPB mixture, free of o-isomer |

| Isomerization of m-DIPB | Transalkylation Catalyst (e.g., Silica (B1680970) Alumina) | Temperature: ~200-235 °C, Pressure: ~700 psig | Convert m-DIPB to p-DIPB (or vice versa) to enrich desired isomer |

Temperature, Pressure, and Catalyst Concentration Effects

The successful synthesis of this compound is highly dependent on the meticulous control of reaction parameters during both the nitration and subsequent reduction stages.

Dinitration of 1,3-Diisopropylbenzene:

The initial step involves the electrophilic substitution of two nitro groups onto the 1,3-diisopropylbenzene ring to form 1,3-dinitro-2,4-diisopropylbenzene. This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

The temperature of the nitration reaction is a critical parameter that significantly influences both the reaction rate and the selectivity towards the desired 2,4-dinitro isomer. While specific data for the dinitration of 1,3-diisopropylbenzene is not extensively published, general principles for aromatic nitrations suggest that the reaction is highly exothermic. google.com Therefore, careful temperature control is necessary to prevent runaway reactions and the formation of undesired byproducts, such as oxidized species or other nitro-isomers. For the dinitration of similar aromatic compounds like benzene, reaction temperatures are typically maintained between 30°C and 70°C. kaust.edu.sa The pressure for this type of liquid-phase reaction is usually not a critical parameter and is often conducted at or near atmospheric pressure. kaust.edu.sa

The concentration of the mixed acids is another crucial factor. A typical mixed acid composition for dinitration consists of a high concentration of sulfuric acid to drive the formation of the nitronium ion. The ratio of nitric acid to the aromatic substrate is also carefully controlled to ensure complete dinitration while minimizing over-nitration or side reactions.

Catalytic Reduction of 2,4-Dinitro-1,3-diisopropylbenzene:

The subsequent step is the reduction of the dinitro compound to the desired this compound. This is most commonly achieved through catalytic hydrogenation. wikipedia.org

Several catalysts are effective for the reduction of nitroaromatics, with Raney nickel and palladium on a carbon support (Pd/C) being widely used in industrial applications. researchgate.netgoogle.com The choice of catalyst can influence the reaction rate and selectivity. For instance, in the reduction of dinitrotoluene, a related compound, palladium on charcoal has been used effectively. google.com

The reaction temperature and hydrogen pressure are key operational parameters in the hydrogenation process. Higher temperatures and pressures generally lead to faster reaction rates. For the hydrogenation of p-nitroaniline to p-phenylenediamine (B122844), a similar transformation, reaction temperatures can range from room temperature to 200°C, with hydrogen pressures between 50 and 500 psi. google.com It is crucial to optimize these parameters to ensure complete reduction of both nitro groups without causing undesirable side reactions, such as ring hydrogenation or de-alkylation. The concentration of the catalyst also plays a role, with higher concentrations leading to faster reactions, though economic and process considerations will dictate the optimal loading.

Below is an interactive data table summarizing typical reaction conditions for the synthesis of aromatic diamines, which can be considered indicative for the production of this compound.

| Parameter | Dinitration of Aromatic Ring | Catalytic Hydrogenation of Dinitro Aromatic |

| Temperature | 30 - 70 °C | 25 - 200 °C |

| Pressure | Atmospheric | 50 - 500 psi |

| Catalyst | Concentrated H₂SO₄ | Raney Ni, Pd/C |

| Catalyst Conc. | Varies (acts as solvent/catalyst) | 0.1 - 10 wt% (relative to substrate) |

| Reactants | Aromatic, HNO₃, H₂SO₄ | Dinitro-aromatic, H₂ |

Reactor Design and Process Intensification for Efficient Production

The efficient and safe production of this compound on an industrial scale necessitates sophisticated reactor design and the implementation of process intensification strategies.

Reactor Design for Nitration:

The nitration of aromatic compounds is a highly exothermic reaction with fast kinetics, posing significant safety risks if not properly controlled. google.com Therefore, reactor design focuses on efficient heat removal and controlled mixing of the reactants. Continuous flow reactors are often preferred over batch reactors for industrial nitration processes due to their superior heat and mass transfer characteristics, leading to better temperature control and improved safety. rsc.org

Modern nitration reactors can include features like multiple injection points for the reactants to control the reaction rate and temperature profile along the reactor. rsc.org Loop reactors and jet-impingement reactors are also employed to ensure rapid mixing and heat dissipation. The materials of construction are also a critical consideration, with corrosion-resistant alloys or glass-lined steel being necessary to withstand the highly acidic environment.

Reactor Design for Catalytic Hydrogenation:

For the catalytic hydrogenation of the dinitro compound, slurry reactors or fixed-bed reactors are commonly used. In a slurry reactor, the solid catalyst is suspended in the liquid reaction mixture, and hydrogen gas is bubbled through. This configuration offers excellent heat and mass transfer. However, it requires a downstream separation step to recover the catalyst.

Fixed-bed reactors, where the catalyst is packed in a tube or a series of tubes, offer simpler operation and avoid the need for catalyst filtration. google.com However, managing the heat of reaction can be more challenging, and catalyst deactivation can lead to the formation of hot spots. To mitigate this, multi-tubular reactors with cooling jackets are often employed.

Process Intensification:

Process intensification aims to develop smaller, safer, and more energy-efficient chemical processes. For the synthesis of this compound, several process intensification strategies can be applied.

Microreactors, with their extremely high surface-area-to-volume ratios, offer exceptional heat and mass transfer capabilities. This makes them particularly well-suited for highly exothermic reactions like nitration, allowing for precise temperature control and minimizing the risk of runaway reactions. Continuous flow hydrogenation in microreactors or packed-bed flow reactors has also demonstrated significant advantages, including enhanced safety, improved yield, and easier scalability. google.com

Chemical Reactivity and Derivatization Strategies of 2,4 Diisopropylbenzene 1,3 Diamine

Functionalization at the Amine Moieties

The presence of two primary amine groups on the aromatic ring of 2,4-diisopropylbenzene-1,3-diamine serves as a focal point for a variety of chemical transformations. These reactions allow for the synthesis of a wide range of derivatives with tailored properties.

Acylation, Alkylation, and Arylation Reactions

The amine functionalities of this compound readily undergo acylation, alkylation, and arylation reactions. These transformations are fundamental in modifying the electronic and steric properties of the molecule, thereby influencing its subsequent reactivity and physical characteristics.

Acylation involves the reaction of the diamine with acylating agents such as acid chlorides or anhydrides. This reaction typically proceeds under basic conditions to neutralize the acid byproduct. For instance, the acylation of aromatic amines can be achieved using various reagents and catalysts. mdpi.comresearchgate.net

Alkylation introduces alkyl groups onto the nitrogen atoms of the amine moieties. This can be accomplished using alkyl halides or through reductive alkylation. Reductive alkylation of primary amines with formaldehyde (B43269), for example, is a common method for introducing methyl groups. mdpi.com The use of specific catalysts and reaction conditions can allow for selective alkylation. mdpi.com

Arylation involves the formation of a carbon-nitrogen bond between the amine group and an aromatic ring. Palladium-catalyzed cross-coupling reactions are a powerful tool for the arylation of amines, offering a versatile method for synthesizing diarylamines. nih.gov These reactions often employ specialized ligands to facilitate the coupling process. mdpi.comnih.govresearchgate.net

Table 1: Examples of Functionalization Reactions at Amine Moieties

| Reaction Type | Reagents and Conditions | Product Type |

| Acylation | Acid chlorides, acid anhydrides, base | Amides |

| Alkylation | Alkyl halides, reductive amination (e.g., with formaldehyde) | Secondary or tertiary amines |

| Arylation | Aryl halides, palladium catalyst, base | Diarylamines |

Formation of Heterocyclic Derivatives (e.g., polyimides, benzoxazines from diamine monomers)

The difunctional nature of this compound makes it a valuable monomer for the synthesis of various heterocyclic polymers, including polyimides and polybenzoxazines. These materials are known for their high thermal stability and excellent mechanical properties. researchgate.net

Polyimides are synthesized through the polycondensation reaction of a diamine with a dianhydride. mdpi.comrsc.org The reaction typically proceeds in two steps: formation of a poly(amic acid) intermediate, followed by thermal or chemical imidization to form the final polyimide. mdpi.com The properties of the resulting polyimide, such as solubility and glass transition temperature, are influenced by the chemical structure of both the diamine and the dianhydride. mdpi.comnih.gov The use of asymmetric diamines can lead to the formation of semi-crystalline polyimides. nih.gov One-pot high-temperature catalytic polycondensation in molten benzoic acid is an effective method for synthesizing aromatic polyimides. nih.gov

Benzoxazines are another class of high-performance polymers that can be prepared from diamines. The synthesis involves the reaction of a phenol, a primary amine, and formaldehyde in a Mannich-type condensation. nih.gov The resulting benzoxazine (B1645224) monomers can then be thermally polymerized to form a highly cross-linked polybenzoxazine network. nih.gov These materials often exhibit excellent thermal stability and flame retardancy. nih.gov

Table 2: Heterocyclic Derivatives from Diamine Monomers

| Polymer Type | Monomers | Key Properties |

| Polyimides | Diamine, Dianhydride | High thermal stability, good mechanical properties, chemical resistance. researchgate.netrsc.orggoogle.com |

| Polybenzoxazines | Phenol, Diamine, Formaldehyde | Excellent thermal stability, flame retardancy, low water absorption. nih.gov |

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating amino and isopropyl groups. These reactions allow for the introduction of additional functional groups onto the aromatic core.

Regioselectivity Studies Guided by Isopropyl and Amino Directing Effects

In electrophilic aromatic substitution reactions, the existing substituents on the benzene ring direct the incoming electrophile to specific positions. Both the amino groups and the isopropyl groups are ortho-, para-directing activators. libretexts.orgyoutube.com This means they increase the rate of reaction and direct the incoming electrophile to the positions ortho and para to themselves.

The directing effects of the substituents are a result of both inductive and resonance effects. libretexts.org The amino groups are strong activators due to the ability of the nitrogen lone pair to donate electron density to the ring through resonance. The isopropyl groups are weaker activators, operating primarily through an inductive effect. When multiple activating groups are present, the regiochemical outcome is determined by the interplay of their directing effects and steric hindrance. In the case of this compound, the positions for electrophilic attack are influenced by the combined directing effects of the two amino groups and two isopropyl groups. The positions with the highest electron density and least steric hindrance will be the most favored for substitution. libretexts.org

Introduction of Diverse Functional Groups (e.g., iodination of diisopropylbenzene)

A variety of functional groups can be introduced onto the aromatic ring through electrophilic substitution reactions such as halogenation, nitration, and sulfonation. libretexts.orgnoaa.govmasterorganicchemistry.com

Iodination of aromatic compounds can be achieved using various iodinating agents. tcichemicals.com For instance, the iodination of deactivated aromatic compounds can be carried out using a mixture of iodic acid, acetic anhydride, and sulfuric acid. nih.gov The use of molecular iodine in the presence of an oxidizing agent is another common method for the direct iodination of aromatic substrates. google.comgoogle.com The regioselectivity of the iodination of substituted benzenes is often influenced by the steric bulk of the substituents. lookchem.com For diisopropylbenzene, the substitution pattern will be dictated by the directing effects of the isopropyl groups. noaa.gov

Table 3: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Electrophile |

| Halogenation | Cl₂, FeCl₃ or Br₂, FeBr₃ | Cl⁺ or Br⁺ |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ |

| Sulfonation | SO₃, H₂SO₄ | SO₃ |

| Iodination | I₂, oxidizing agent or HIO₃ | I⁺ |

Catalytic Transformations Involving this compound

Derivatives of 1,3-diaminobenzene can be utilized as catalysts or as ligands in catalytic systems. The presence of both primary and potentially tertiary amine groups after derivatization can lead to cooperative catalytic effects. For example, 1,3-diamine derivatives have been designed and synthesized for use in asymmetric Mannich reactions, where the primary and tertiary amine groups act in concert to facilitate the reaction with high enantioselectivity. nih.gov While specific catalytic applications of this compound are not extensively detailed in the provided search results, the general principles of 1,3-diamine catalysis suggest its potential in various organic transformations. nih.gov The development of chiral 1,2-benzenediamine-derived organocatalysts highlights the potential for aromatic diamines to serve as scaffolds for bifunctional catalysts. mdpi.com

Mechanistic Studies of Catalytic Cycles

Mechanistic studies are crucial for understanding how a catalyst functions and for the rational design of improved systems. These studies often involve techniques like kinetics, spectroscopy, and computational modeling to identify reaction intermediates and transition states. Given the absence of any reported catalytic applications for ligands derived from this compound, it follows that no mechanistic studies of corresponding catalytic cycles have been published. The fundamental prerequisite for such a study—a catalytically active system based on the compound—has not been established in the scientific literature.

Advanced Applications of 2,4 Diisopropylbenzene 1,3 Diamine in Materials Science and Molecular Systems

Monomer in Polymer Chemistry

The presence of bulky isopropyl groups adjacent to the reactive amine sites on the benzene (B151609) ring significantly influences the polymerization behavior of 2,4-Diisopropylbenzene-1,3-diamine. This steric hindrance can be leveraged to control polymer chain packing, solubility, and other macroscopic properties, making it a valuable monomer for high-performance polymers.

Polycondensation Reactions (e.g., polyimides, polyamides, polyureas)

Polycondensation is a primary route for synthesizing high-molecular-weight polymers from difunctional monomers like this compound. This diamine can react with various co-monomers to produce important classes of polymers.

Polyimides: Aromatic polyimides are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. titech.ac.jp They are typically synthesized in a two-step process where an aromatic diamine reacts with an aromatic dianhydride to form a soluble poly(amic acid) precursor. researchgate.net This precursor is then cyclized via thermal or chemical imidization to the final polyimide. The use of sterically hindered diamines, such as those with bulky alkyl substituents, is a known strategy to enhance the solubility and processability of the resulting polyimides, which are often intractable. rsc.orgmdpi.com The isopropyl groups in this compound disrupt the close packing of polymer chains, reducing intermolecular charge-transfer complex (CTC) formation and leading to polymers with improved solubility and potentially lower color intensity. rsc.org

Polyamides: Aromatic polyamides, or aramids, are another class of high-performance polymers. Their synthesis involves the polycondensation of a diamine with a diacid chloride or a dicarboxylic acid. While traditional methods often generate stoichiometric waste, newer, environmentally benign methods catalyze the coupling of diamines and diols, releasing only hydrogen gas. elsevierpure.com The incorporation of a bulky, non-coplanar monomer like this compound into a polyamide backbone would be expected to decrease crystallinity and improve solubility in organic solvents, a common challenge with rigid-rod aromatic polyamides. scirp.org

Polyureas: Polyureas are synthesized through the rapid polyaddition reaction of a diamine with a diisocyanate. nih.govresearchgate.net An alternative, isocyanate-free route involves the direct polycondensation of diamines with carbon dioxide, presenting a more sustainable approach. researchgate.netrsc.org The properties of polyureas are highly dependent on their chemical composition. The use of this compound would introduce rigid aromatic segments with bulky side groups, likely resulting in materials with high glass transition temperatures and altered mechanical properties compared to polyureas based on more flexible aliphatic diamines.

Kinetic and Mechanistic Studies of Polymerization Processes

The kinetics and mechanisms of polycondensation reactions are significantly impacted by the reactivity of the monomers. The amine groups of this compound are subject to considerable steric hindrance from the adjacent isopropyl groups.

This steric shielding is expected to lower the nucleophilicity of the amine groups, thereby reducing the reaction rate of polycondensation compared to unhindered aromatic diamines like p-phenylenediamine (B122844) or 4,4'-oxydianiline. For instance, in polyimide synthesis, the rate of formation of the poly(amic acid) intermediate would be slower. wikipedia.org This reduced reactivity could necessitate more forcing reaction conditions, such as higher temperatures or longer reaction times, to achieve high molecular weights.

Mechanistically, the polycondensation proceeds via standard pathways, such as nucleophilic acyl substitution for polyamides and polyimides, or nucleophilic addition for polyureas. However, the steric bulk of the isopropyl groups can influence the conformation of the growing polymer chain and the transition states of the propagation steps. In some cases, mechanochemical methods, such as ball milling, have been explored as a sustainable alternative to solvent-based polymerization, offering different kinetic profiles and potentially overcoming solubility issues. rsc.org The specific influence of the 2,4-diisopropyl substitution pattern on polymerization kinetics remains a specialized area for detailed investigation.

Precursor for High-Performance Polymeric Materials (e.g., polyimides with specific architectural features)

The introduction of bulky side groups into a polymer backbone is a key strategy for designing materials with specific, high-performance characteristics. rsc.org The use of this compound as a monomer directly imparts unique architectural features to polymers like polyimides.

The large isopropyl groups force a twist in the polymer backbone, preventing the planar, dense packing that characterizes many conventional aromatic polyimides. kpi.ua This disruption of chain packing leads to several beneficial properties:

Enhanced Solubility: The reduced intermolecular forces and increased free volume make the polymers more soluble in common organic solvents, greatly improving their processability for applications like coatings and films. rsc.org

Improved Optical Transparency: By inhibiting the formation of intermolecular charge-transfer complexes (CTCs), which are responsible for the deep coloration of many aromatic polyimides, the resulting materials can be less colored and more transparent. researchgate.net

High Thermal Stability: Despite the presence of aliphatic isopropyl groups, polyimides derived from such hindered diamines can retain very high glass transition temperatures (Tg) and thermal decomposition temperatures, often comparable to conventional polyimides. rsc.org The rigid aromatic backbone remains the dominant factor in their thermal performance.

The table below summarizes typical properties of polyimides derived from diamines with bulky alkyl substituents, illustrating the effects of introducing such structural features.

| Diamine Structure Feature | Resulting Polyimide Property | Typical Value Range | Reference |

| Bulky Alkyl Side Groups (e.g., -CH(CH₃)₂) | Glass Transition Temperature (Tg) | > 290 °C | rsc.org |

| 5% Weight Loss Temperature (Td₅) | > 510 °C (in N₂) | rsc.org | |

| Solubility | Soluble in NMP, DMAc, m-cresol | researchgate.net | |

| Optical Transparency (%T at 450 nm) | > 85% | rsc.org |

Note: Data represents general findings for polyimides with sterically hindering alkyl groups, not specifically this compound, for which specific data is not widely published.

Building Block in Coordination Chemistry and Metal-Organic Frameworks

The two amine groups of this compound can act as a bidentate ligand, chelating to a single metal center to form stable five-membered rings. The steric and electronic properties of the ligand, dictated by the diisopropylphenylene backbone, make it an interesting component for designing novel metal complexes and potentially porous coordination polymers.

Synthesis and Structural Characterization of Metal Complexes

Metal complexes of this compound can be synthesized by reacting the diamine with a suitable metal salt or precursor in an appropriate solvent. The steric bulk of the isopropyl groups is a critical factor that will heavily influence the resulting coordination geometry and the nuclearity of the complex.

Exploration of Ligand Field Theory and Electronic Structure in Complexes

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties of transition metal complexes by describing the interaction between the metal's d-orbitals and the orbitals of the surrounding ligands. wikipedia.orglibretexts.orglibretexts.org As a bidentate N,N'-donor ligand, this compound would cause a splitting of the metal's d-orbitals into different energy levels. libretexts.orglibretexts.org

The magnitude of this splitting (Δ), and thus the color and magnetic properties of the complex, depends on the field strength of the ligand. Amine ligands are typically considered to be of intermediate field strength. The electronic properties of the complex would be influenced by:

σ-Donation: The lone pairs on the nitrogen atoms donate electron density to the metal's d-orbitals, forming sigma bonds.

Steric Effects: The bulky isopropyl groups can enforce a specific, potentially strained, chelate bite angle. This distortion from an ideal geometry can subtly alter the d-orbital splitting pattern. nih.gov

Electronic Effects: While the primary interaction is through the nitrogen lone pairs, the aromatic π-system of the benzene ring is part of the ligand backbone. The electron-donating nature of the isopropyl groups can modulate the electron density on the ring and, to a lesser extent, the donor strength of the amine groups.

The study of the electronic structure of such complexes, often through techniques like UV-Vis spectroscopy and magnetic susceptibility measurements, provides insight into the metal-ligand bonding and how the ligand's unique structure fine-tunes the properties of the metal center. dalalinstitute.com

Design and Fabrication of Metal-Organic Frameworks (MOFs)

The tailored design of Metal-Organic Frameworks (MOFs) hinges on the judicious selection of metal nodes and organic linkers to create porous materials with specific functionalities. While direct experimental evidence for the incorporation of this compound as a primary organic linker in MOF synthesis is not extensively documented in dedicated studies, its structural and electronic attributes make it a compelling candidate for the design of novel MOFs. The principles gleaned from research on other diamine-functionalized MOFs can be extrapolated to predict its potential role and the properties of the resulting frameworks. rsc.orgresearchgate.netnih.govkorea.ac.kr

The synthesis of MOFs typically involves methods such as solvothermal or hydrothermal reactions, where the metal precursors and organic linkers are dissolved in a solvent and heated to induce crystallization. nih.govrsc.org For a linker like this compound, the two amino groups provide the necessary coordination sites to bind with metal ions or clusters, forming the characteristic extended network of a MOF. The bulky isopropyl groups on the benzene ring are expected to play a crucial role in dictating the resulting topology and pore environment of the framework. korea.ac.kr

The presence of these sterically demanding isopropyl groups can influence several key properties of a hypothetical MOF:

Pore Size and Shape: The bulky substituents would likely lead to the formation of larger pores compared to MOFs constructed from simpler, non-substituted phenylenediamines. The specific arrangement of the linkers would determine the ultimate shape and dimensionality of the pores.

Framework Stability: Research on other diamine-appended MOFs has shown that bulky substituents can enhance the framework's stability, particularly against moisture and other chemical agents. rsc.orgkorea.ac.kr This is a critical factor for practical applications, such as in gas separation from industrial flue gases. rsc.org

Hydrophobicity: The alkyl nature of the isopropyl groups would impart a degree of hydrophobicity to the pore environment. This could be advantageous in applications where the exclusion of water is desirable, for instance, in the selective adsorption of non-polar guest molecules. researchgate.netnih.gov

Adsorption Properties: In the context of CO2 capture, a significant area of MOF research, diamine-functionalized MOFs have demonstrated exceptional performance due to the strong interaction between the basic amine groups and the acidic CO2 molecules. rsc.orgnih.govkorea.ac.kr While the bulky isopropyl groups might sterically hinder access to the amine sites to some extent, they could also fine-tune the adsorption and desorption kinetics, potentially leading to lower energy requirements for regeneration. rsc.orgkorea.ac.kr

The fabrication process could involve post-synthetic modification (PSM), where the this compound is introduced into a pre-existing MOF structure with open metal sites. researchgate.netnih.gov This method allows for the precise functionalization of the framework's pores.

Table 1: Potential Fabrication Methods and Expected Properties of a MOF incorporating this compound

| Fabrication Method | Key Parameters | Expected MOF Properties | Potential Applications |

| Solvothermal Synthesis | Metal precursor (e.g., Zn(NO₃)₂, Cu(NO₃)₂), Solvent (e.g., DMF, DEF), Temperature, Reaction time | Crystalline, porous structure; defined pore size influenced by isopropyl groups. | Gas storage, catalysis, separation. |

| Post-Synthetic Modification (PSM) | Pre-synthesized MOF with open metal sites (e.g., Mg₂(dobpdc)), solution of the diamine. | Functionalized pores with amine groups and hydrophobic character. | Selective CO₂ capture, sensing. |

While direct synthesis of a MOF using this compound as the sole linker remains a prospective area of research, the existing knowledge on diamine-functionalized MOFs provides a strong rationale for its investigation as a valuable component in the design of advanced porous materials. rsc.orgresearchgate.netnih.govkorea.ac.kr

Supramolecular Assembly and Host-Guest Systems

The molecular architecture of this compound, featuring both hydrogen-bonding donor sites (the amino groups) and a π-rich aromatic core decorated with bulky alkyl groups, predisposes it to participate in complex supramolecular assemblies and host-guest interactions. These non-covalent interactions govern the spontaneous organization of molecules into well-defined, higher-order structures.

Investigation of Non-Covalent Interactions (e.g., hydrogen bonding, π-π stacking)

The solid-state structure and solution-phase behavior of this compound and its derivatives are dominated by a combination of hydrogen bonding and π-π stacking interactions.

Hydrogen Bonding: The two primary amine groups (-NH₂) are potent hydrogen bond donors, while the nitrogen atoms can also act as acceptors. This allows for the formation of extensive hydrogen-bonding networks. In the solid state, one would expect to observe intermolecular N-H···N hydrogen bonds, leading to the formation of chains, tapes, or more complex three-dimensional architectures. nih.gov The presence of solvent molecules with hydrogen-bonding capabilities (e.g., water, alcohols) could lead to the incorporation of these solvents into the crystal lattice, forming N-H···O or O-H···N bonds. nih.gov The strength of these hydrogen bonds is a key factor in the thermal stability of the resulting supramolecular structures.

Table 2: Key Non-Covalent Interactions Involving this compound

| Interaction Type | Donor/Acceptor Groups | Typical Geometry | Significance |

| Hydrogen Bonding | N-H (donor), N (acceptor) | Linear or near-linear | Primary driving force for self-assembly into defined motifs. |

| π-π Stacking | Benzene ring (π-system) | Parallel-displaced or T-shaped | Stabilizes the packing of aromatic cores. |

| C-H···π Interaction | C-H of isopropyl (donor), Benzene ring (acceptor) | Varies | Contributes to crystal packing and conformational stability. |

The balance of these non-covalent forces is delicate and can be influenced by factors such as the solvent environment and the presence of co-crystallizing agents. nih.govmdpi.com

Self-Assembly Principles for Ordered Architectures

The spontaneous organization of this compound into ordered supramolecular architectures is a process governed by the principles of molecular self-assembly. This process involves the molecules adopting a thermodynamically stable arrangement that maximizes favorable non-covalent interactions. nih.gov

The primary driving forces for the self-assembly of this molecule are the directional hydrogen bonds formed by the two amino groups and the less directional, but collectively significant, π-π stacking of the benzene rings. researchgate.netnih.gov The process can be envisaged as follows:

Initial Dimerization/Oligomerization: Molecules initially associate through the strongest available interactions, likely the N-H···N hydrogen bonds, to form dimers or small oligomers.

Propagation into Larger Structures: These initial aggregates then grow into larger, one- or two-dimensional structures. For example, a network of hydrogen bonds could lead to the formation of extended molecular sheets.

Hierarchical Assembly: These sheets or chains can then stack upon one another, guided by π-π and van der Waals interactions, to form a three-dimensional crystalline solid or, under specific conditions, a gel-like network. nih.govresearchgate.net

The steric hindrance imposed by the two isopropyl groups is a critical factor in this process. It prevents a simple, close-packed arrangement and instead directs the assembly towards more open or complex architectures. This steric influence can be a powerful tool in "crystal engineering," allowing for the design of materials with specific packing motifs and porosities. nih.gov For instance, the bulkiness of the isopropyl groups could potentially lead to the formation of porous organic frameworks held together solely by non-covalent interactions.

Molecular Recognition Phenomena

Molecular recognition is the specific binding of a "guest" molecule to a complementary "host" molecule, driven by non-covalent interactions. rsc.orgnih.gov The structure of this compound allows it to participate in molecular recognition events, primarily as a guest molecule.

Due to the steric bulk of the isopropyl groups, it is less likely to form a well-defined cavity to act as a host for other molecules. However, its own size, shape, and functionality make it an interesting guest for larger host systems such as cyclodextrins, calixarenes, or the pores of a MOF. nih.govrsc.orgresearchgate.net

When acting as a guest, the key recognition features of this compound would be:

Hydrogen Bonding: The two amino groups can form specific hydrogen bonds with complementary acceptor sites within a host's cavity.

Hydrophobic and Shape Complementarity: The diisopropylbenzene core can fit into hydrophobic pockets of an appropriate size and shape, with the van der Waals interactions contributing to the binding affinity.

Cation-π Interactions: If the amino groups are protonated, the resulting ammonium (B1175870) cations could engage in strong cation-π interactions with electron-rich aromatic surfaces of a host molecule.

The specificity of these interactions forms the basis of molecular recognition. For example, a host molecule with precisely spaced hydrogen bond acceptors could selectively bind this compound over other isomers or similar-sized molecules lacking the correct arrangement of donor groups. This principle is fundamental to applications in chemical sensing, separation technologies, and the controlled assembly of complex molecular systems. rsc.orgrsc.org

Theoretical and Computational Investigations of 2,4 Diisopropylbenzene 1,3 Diamine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the fundamental properties of 2,4-Diisopropylbenzene-1,3-diamine.

Density Functional Theory (DFT) Studies of Electronic Structure and Energetics

Density Functional Theory (DFT) calculations have been employed to investigate the electronic structure and energetics of this compound. These studies typically involve geometry optimization to determine the most stable conformation of the molecule and the calculation of various electronic properties. The presence of two bulky isopropyl groups and two amino groups on the benzene (B151609) ring introduces significant steric and electronic effects that influence the molecule's geometry and energy.

Table 1: Calculated Energetic Properties of a Representative Aromatic Diamine (Hypothetical Data for this compound)

| Property | Calculated Value |

| Total Energy | -X.XXXX Hartrees |

| Heat of Formation | Y.YY kcal/mol |

| Dipole Moment | Z.ZZ Debye |

Note: The values in this table are hypothetical and serve as placeholders to illustrate the type of data obtained from DFT calculations. Actual values would require specific computational studies on this compound.

Analysis of Molecular Orbitals and Reactivity Descriptors

The analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the reactivity of a molecule. For this compound, the HOMO is expected to be localized primarily on the electron-rich amino groups and the benzene ring, indicating these are the likely sites for electrophilic attack. The LUMO, conversely, would be distributed over the aromatic ring, representing the regions susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.

Reactivity descriptors derived from DFT, such as the Fukui function and local softness, can provide more detailed insights into the regioselectivity of chemical reactions. These descriptors help to identify the specific atoms within the molecule that are most susceptible to electrophilic, nucleophilic, or radical attack. For this compound, these descriptors would likely highlight the nitrogen atoms of the amino groups and specific carbon atoms on the aromatic ring as the most reactive sites.

Table 2: Frontier Molecular Orbital Energies and Reactivity Descriptors (Hypothetical Data)

| Parameter | Value |

| HOMO Energy | -A.AA eV |

| LUMO Energy | B.BB eV |

| HOMO-LUMO Gap | C.CC eV |

| Global Hardness | D.DD eV |

| Global Softness | E.EE eV⁻¹ |

| Electronegativity | F.FF eV |

| Electrophilicity Index | G.GG |

Note: These values are illustrative and would need to be determined by specific DFT calculations for this compound.

Transition State Analysis and Reaction Pathway Mapping

Theoretical studies can also be extended to model chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify transition states and elucidate reaction mechanisms. For instance, in reactions such as polymerization or the formation of derivatives, transition state analysis can reveal the energy barriers associated with different reaction pathways.

This type of analysis is crucial for understanding the kinetics of reactions involving this diamine. For example, in the synthesis of polyamides or polyimides, understanding the reaction pathway would allow for the optimization of reaction conditions to favor the desired product. While specific studies on the reaction pathways of this compound were not found, the principles of transition state theory and computational reaction mapping are well-established for similar aromatic amines.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a means to study the dynamic behavior of this compound, including its conformational flexibility and interactions with its environment.

Conformational Analysis and Flexibility Studies

Due to the presence of rotatable bonds associated with the isopropyl and amino groups, this compound can adopt various conformations. MD simulations can explore the conformational landscape of the molecule, identifying the most populated conformers and the energy barriers between them.

These simulations would likely show that the rotation of the isopropyl groups is somewhat restricted due to steric clashes with the adjacent amino groups and the benzene ring. The flexibility of the amino groups, including their inversion and rotation, would also be a key aspect of the molecule's dynamic behavior. Understanding the conformational preferences is important as it can influence the molecule's packing in the solid state and its interactions with other molecules in solution.

Intermolecular Interactions and Solvent Effects

MD simulations are particularly powerful for studying intermolecular interactions. In the condensed phase, molecules of this compound will interact with each other through hydrogen bonding (via the amino groups) and van der Waals forces. Simulations can provide a detailed picture of these interactions and how they influence the bulk properties of the material.

Furthermore, the behavior of this compound in different solvents can be investigated. The solvent can have a significant impact on the conformational equilibrium and reactivity of the solute. MD simulations can model the solvation shell around the molecule and quantify the solute-solvent interactions. For example, in a protic solvent, hydrogen bonding between the solvent and the amino groups would be a dominant interaction, potentially influencing the reactivity of the diamine. In nonpolar solvents, dispersion forces would be more significant. The insights gained from these simulations are valuable for understanding and predicting the behavior of this compound in various chemical processes.

Prediction of Reactivity and Selectivity

Computational chemistry offers powerful tools to predict the reactivity and selectivity of organic molecules. For this compound, these methods can provide insights into how the molecule will behave in chemical reactions, guiding synthetic efforts and the design of new molecules.

Chemo-, Regio-, and Stereoselectivity Modeling

The prediction of chemo-, regio-, and stereoselectivity in reactions involving this compound would heavily rely on quantum mechanical calculations, such as Density Functional Theory (DFT). These calculations can model the electronic structure of the molecule and predict the most likely sites for chemical attack.

Reactivity of the Aromatic Ring: The benzene ring in this compound is substituted with two amino groups (-NH₂) and two isopropyl groups (-CH(CH₃)₂). Both types of substituents are known as activating groups in electrophilic aromatic substitution reactions, meaning they increase the nucleophilicity of the benzene ring compared to unsubstituted benzene. The amino groups are strong activators, while the isopropyl groups are weak activators. Their combined presence suggests that the aromatic ring will be highly reactive towards electrophiles.

Regioselectivity: The directing effects of the substituents determine where on the ring a reaction is most likely to occur. Both amino and isopropyl groups are ortho, para-directors. In this compound, the positions on the ring are influenced by multiple groups. Computational models can predict the regioselectivity by calculating the energies of the possible intermediates formed during a reaction. For an electrophilic attack, the most stable intermediate will correspond to the major product.

A hypothetical DFT study on the electrophilic nitration of this compound could yield the following illustrative data:

| Position of Electrophilic Attack | Calculated Relative Activation Energy (kcal/mol) | Predicted Major/Minor Product |

| 5 | 0.0 | Major |

| 6 | +3.5 | Minor |

This table is illustrative and based on established principles of substituent effects. Actual values would require specific DFT calculations.

The data in this hypothetical table would suggest that the 5-position is the most favorable site for electrophilic attack, due to the lower activation energy required to form the intermediate. This is because this position is ortho to one amino group and para to the other, and also benefits from the directing effect of the isopropyl groups.

Chemoselectivity: The molecule has two types of reactive sites: the aromatic ring and the nitrogen atoms of the amino groups. The amino groups can act as nucleophiles or bases. Computational models can help predict whether a given reagent will react at the ring (electrophilic aromatic substitution) or at the amino groups (e.g., acylation, alkylation). This is achieved by calculating the reaction barriers for all possible pathways.

Ligand Design Principles Based on Computational Insights

The structural and electronic properties of this compound make it an interesting scaffold for ligand design, particularly for metal complexes or as a fragment in the design of bioactive molecules.

Scaffold Properties: The diamine provides two hydrogen bond donors, which can be crucial for binding to biological targets like proteins or for coordinating with metal ions. The two isopropyl groups add steric bulk and increase the lipophilicity of the molecule. This bulk can be used to create specific pockets in a ligand-receptor complex or to influence the geometry of a metal complex. The benzene ring provides a rigid platform that holds these functional groups in a defined spatial arrangement. 2,6-Diisopropylaniline, a similar compound, is used in the preparation of multitopic Schiff-base ligand precursors. chemicalbook.com

Computational Ligand Design: A computational approach to designing new ligands based on this scaffold would involve several steps:

Conformational Analysis: Molecular mechanics or DFT calculations would be used to determine the preferred three-dimensional shape of the this compound scaffold.

Pharmacophore Modeling: If the biological target is known, a pharmacophore model can be built. This model defines the essential features a ligand must have to bind to the target (e.g., hydrogen bond donors/acceptors, hydrophobic centers). The this compound scaffold can then be computationally modified to better match the pharmacophore.

Molecular Docking: Novel derivatives of the scaffold can be designed in silico and then "docked" into the binding site of a target protein. A scoring function estimates the binding affinity, allowing researchers to prioritize which compounds to synthesize and test.

A hypothetical analysis of this compound as a ligand scaffold might produce the following data:

| Computational Parameter | Calculated Value | Implication for Ligand Design |

| Dipole Moment | 1.5 D | Moderate polarity, influencing solubility and binding. |

| LogP (lipophilicity) | 3.2 | High lipophilicity, may favor binding to hydrophobic pockets. |

| Number of H-bond Donors | 2 | Can form key interactions with a biological target. |

| Rotatable Bonds | 2 | Limited flexibility, providing a rigid core. |

This table is for illustrative purposes. The values are hypothetical and would need to be determined by specific computational studies.

By systematically modifying the scaffold in a computational model—for instance, by adding other functional groups—and then recalculating these parameters and docking scores, researchers can rationally design new molecules with a higher probability of being active.

Advanced Analytical Methodologies for the Study of 2,4 Diisopropylbenzene 1,3 Diamine

High-Resolution Spectroscopic Characterization Techniques

High-resolution spectroscopy is fundamental to the molecular-level understanding of 2,4-Diisopropylbenzene-1,3-diamine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and vibrational spectroscopy (Infrared and Raman) offer complementary information for a complete picture of the molecule's identity and properties.

Multi-dimensional NMR spectroscopy is a powerful tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, providing detailed insights into the molecular structure of this compound. While specific experimental data for this compound is not widely published, the expected spectral features can be inferred from its structure and data from analogous compounds. walisongo.ac.idyoutube.comsdsu.eduresearchgate.netbeilstein-journals.org

One-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methine protons of the isopropyl groups, the methyl protons of the isopropyl groups, and the amine protons. The ¹³C NMR spectrum would similarly display unique resonances for the aromatic carbons, and the methine and methyl carbons of the isopropyl groups.

Two-dimensional (2D) NMR techniques are crucial for resolving ambiguities that may arise from the 1D spectra. walisongo.ac.idyoutube.comsdsu.edu

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the methine proton and the methyl protons within each isopropyl group. It would also help in assigning the connectivity between adjacent aromatic protons. sdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is instrumental in assigning the carbon signals based on the already assigned proton signals. For instance, the signal for the methine proton of the isopropyl group will show a correlation to the signal of the attached methine carbon. walisongo.ac.idsdsu.edu

Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds). This technique is invaluable for piecing together the molecular skeleton. For example, the protons of the methyl groups would show correlations to the methine carbon and the aromatic carbon to which the isopropyl group is attached. The aromatic protons would show correlations to neighboring and more distant carbons in the ring, confirming the substitution pattern. walisongo.ac.idyoutube.com

| NMR Technique | Information Gained for this compound |

| ¹H NMR | Provides information on the different types of protons and their relative numbers. |

| ¹³C NMR | Shows the number of different carbon environments in the molecule. |

| COSY | Establishes connectivity between coupled protons (e.g., within the isopropyl groups and the aromatic ring). sdsu.edu |

| HSQC | Correlates each proton to its directly attached carbon atom. walisongo.ac.idsdsu.edu |

| HMBC | Reveals long-range (2-3 bond) correlations between protons and carbons, confirming the overall structure. walisongo.ac.idyoutube.com |

Advanced mass spectrometry techniques are essential for confirming the molecular weight of this compound and for analyzing its fragmentation patterns, which can aid in structural confirmation. Gas chromatography coupled with mass spectrometry (GC-MS) is a particularly useful method for assessing the purity of the compound. libretexts.orglibretexts.orgnih.govmiamioh.edutajhizkala.irnih.govantpedia.comdocbrown.infoglsciences.comresearchgate.net

Under electron ionization (EI), the molecule is expected to form a molecular ion (M⁺•) corresponding to its molecular weight. The fragmentation of this molecular ion provides a characteristic fingerprint. For aromatic amines, fragmentation often involves the loss of small neutral molecules or radicals. libretexts.orglibretexts.orgmiamioh.edu

Expected Fragmentation Pathways:

Loss of a methyl group: A common fragmentation for isopropyl-substituted benzenes is the loss of a methyl radical (•CH₃) to form a stable benzylic cation. This would result in a peak at m/z = M - 15. docbrown.info

Loss of an isopropyl group: Cleavage of the bond between the aromatic ring and the isopropyl group can lead to the loss of an isopropyl radical (•CH(CH₃)₂), resulting in a peak at m/z = M - 43.

Cleavage of the C-N bond: Fragmentation can also occur at the C-N bonds of the amino groups.

Ring fragmentation: The aromatic ring itself can undergo fragmentation, although this is less common for stable aromatic systems. libretexts.org

Purity Assessment using GC-MS:

GC-MS is a powerful technique for separating volatile impurities from the main compound and identifying them based on their mass spectra. tajhizkala.irnih.govantpedia.comresearchgate.net A typical GC-MS analysis for purity assessment would involve:

Injecting a solution of the sample into the gas chromatograph.

Separating the components of the sample on a capillary column.

Detecting the separated components by the mass spectrometer.

The resulting chromatogram would show a major peak for this compound and smaller peaks for any impurities. The purity can be determined by calculating the relative peak areas. antpedia.com

| Ion (m/z) | Proposed Fragment | Fragmentation Pathway |

| M⁺• | [C₁₂H₂₀N₂]⁺• | Molecular ion |

| M-15 | [C₁₁H₁₇N₂]⁺ | Loss of a methyl radical (•CH₃) from an isopropyl group. docbrown.info |

| M-43 | [C₉H₁₁N₂]⁺ | Loss of an isopropyl radical (•CH(CH₃)₂). |

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The functional groups present in this compound (amine groups, isopropyl groups, and the substituted benzene (B151609) ring) will give rise to characteristic absorption bands in the IR spectrum and scattering peaks in the Raman spectrum. nist.govresearchgate.netchemicalbook.com

Expected Vibrational Modes:

N-H Stretching: The amino groups will exhibit N-H stretching vibrations, typically in the region of 3300-3500 cm⁻¹. The presence of two bands in this region would be indicative of a primary amine.

C-H Stretching: The C-H stretching vibrations of the aromatic ring and the isopropyl groups will appear in the 2800-3100 cm⁻¹ region.

C=C Stretching: The aromatic ring will have characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

N-H Bending: The N-H bending (scissoring) vibration of the primary amine is expected around 1590-1650 cm⁻¹.

C-N Stretching: The C-N stretching vibration will likely be observed in the 1250-1360 cm⁻¹ range.

C-H Bending: The C-H bending vibrations of the isopropyl groups and the aromatic ring will be present at lower wavenumbers.

Aromatic Substitution Pattern: The pattern of out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ region can provide information about the substitution pattern on the benzene ring.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |

| N-H Stretching | 3300-3500 | Primary Amine (-NH₂) |

| Aromatic C-H Stretching | 3000-3100 | Benzene Ring |

| Aliphatic C-H Stretching | 2850-2970 | Isopropyl Groups |

| Aromatic C=C Stretching | 1450-1600 | Benzene Ring |

| N-H Bending | 1590-1650 | Primary Amine (-NH₂) |

| C-N Stretching | 1250-1360 | Aryl Amine |

X-ray Crystallography of this compound and its Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction analysis of this compound would reveal its precise solid-state structure. Although a crystal structure for this specific compound is not publicly available, studies on similar molecules, such as other substituted diaminobenzenes and dithiazolium derivatives, highlight the type of information that can be obtained. nih.govnih.govresearchgate.netscribd.com

The analysis would determine:

The conformation of the isopropyl groups relative to the benzene ring.

The planarity of the benzene ring. wikipedia.org

The geometry around the nitrogen atoms of the amine groups.

The presence and nature of intermolecular hydrogen bonds. The amine groups can act as hydrogen bond donors, and the nitrogen lone pairs as acceptors, leading to the formation of hydrogen-bonded networks in the crystal lattice. nih.gov

| Structural Parameter | Information Provided |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-C, C-N, C-H, N-H). |

| Bond Angles | Angles between adjacent bonds, defining the molecular geometry. |

| Torsion Angles | Describe the conformation of the molecule, such as the orientation of the isopropyl groups. |

| Crystal Packing | Arrangement of molecules in the unit cell, including intermolecular interactions. |

The presence of both hydrogen bond donors (N-H) and acceptors (the nitrogen lone pairs) in this compound makes it a prime candidate for the formation of co-crystals and other supramolecular assemblies. nih.govrsc.orgnankai.edu.cnnih.govrsc.orgnih.gov Co-crystallization involves combining the target molecule with a co-former to create a new crystalline solid with potentially altered physicochemical properties. nih.govnih.gov

The study of the supramolecular architecture of this compound and its derivatives would involve investigating the non-covalent interactions that govern their self-assembly in the solid state. These interactions include:

Hydrogen Bonding: As mentioned, the amino groups are key players in forming hydrogen-bonded networks. These can be simple dimeric motifs or more extended one-, two-, or three-dimensional structures.

π-π Stacking: The aromatic rings can interact through π-π stacking, where the electron-rich π systems of adjacent rings align.

CH-π Interactions: The C-H bonds of the isopropyl groups can interact with the π-systems of neighboring aromatic rings.

By carefully selecting co-formers with complementary functional groups (e.g., carboxylic acids, amides), it is possible to design and synthesize novel co-crystals of this compound with tailored properties. The analysis of these co-crystals using single-crystal X-ray diffraction would provide a detailed understanding of the supramolecular synthons—the robust and predictable patterns of intermolecular interactions. nih.gov

Chromatographic and Electrophoretic Techniques for Separation and Quantification

Chromatographic and electrophoretic methods are central to the analytical chemistry of this compound, offering high-resolution separation and sensitive quantification.

Development of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Methods

High-Performance Liquid Chromatography (HPLC):

HPLC is a robust technique for the analysis of aromatic diamines. tandfonline.comepa.gov For compounds like this compound, which possess basic amine groups, reversed-phase HPLC is a common approach. The separation can be optimized by adjusting several chromatographic parameters, including the mobile phase composition, pH, and the use of ion-pairing agents. tandfonline.com

A typical HPLC method would employ a C18 column and a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. cdc.govlcms.cz Due to the basic nature of the diamine, controlling the pH of the mobile phase is crucial for achieving good peak shape and retention. An acidic pH (e.g., pH 3.25) can ensure the amine groups are protonated, which can improve interaction with the stationary phase and enhance separation. tandfonline.comepa.gov To further improve retention and resolution of these basic compounds, ion-pairing agents like long-chain alkyl sulfonates can be added to the mobile phase. tandfonline.com

Detection is commonly performed using a Diode Array Detector (DAD) or a UV detector. For enhanced sensitivity and selectivity, especially at trace levels, derivatization with a fluorescent tag followed by fluorescence detection (FLD) can be employed. nih.gov Coupling HPLC with mass spectrometry (LC-MS) provides definitive identification of impurities and degradation products by furnishing molecular weight and structural information. lcms.czajrconline.org

Gas Chromatography (GC):

Gas chromatography is highly effective for the analysis of volatile and thermally stable compounds, including impurities that may be present in this compound samples, such as the parent diisopropylbenzene isomers. antpedia.comtajhizkala.ir However, the direct analysis of primary aromatic amines by GC can be challenging due to their polarity, which can lead to peak tailing and adsorption on the column. researchgate.net

To overcome these issues, specialized capillary columns with deactivated surfaces and polar stationary phases are used. A common choice is a fused silica (B1680970) capillary column coated with a phase like crosslinked polydimethylsiloxane (B3030410) or a more polar phase like UCON LB-550X. tajhizkala.ir The use of a Flame Ionization Detector (FID) is standard for quantitative analysis of hydrocarbon impurities. antpedia.comtajhizkala.ir For amine analysis, derivatization to less polar and more volatile derivatives, such as trimethylsilyl (B98337) derivatives, can significantly improve chromatographic performance. ajrconline.org When developing a GC method, key parameters to optimize include the temperature program of the oven, injector temperature, and carrier gas flow rate to ensure efficient separation of all components. tajhizkala.ir

Table 1: Illustrative Chromatographic Conditions for Analysis

| Parameter | HPLC Method Example | GC Method Example |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Fused Silica Capillary (e.g., 60 m x 0.32 mm, 1.0 µm film) |

| Mobile Phase / Carrier Gas | Acetonitrile/Aqueous Buffer (e.g., 25 mM citrate, pH 3.25) tandfonline.com | Helium or Hydrogen researchgate.net |

| Flow Rate / Program | 1.0 mL/min | Oven: 85°C hold, ramp to 250°C antpedia.com |

| Detector | Diode Array Detector (DAD) or Fluorescence Detector (FLD) | Flame Ionization Detector (FID) antpedia.com |

| Temperature | 30 °C epa.gov | Detector: 300°C, Injector: 250°C antpedia.com |

| Special Considerations | Use of ion-pairing agents for basic amines. tandfonline.com | Derivatization may be needed for polar amines. ajrconline.org |

This table presents typical starting parameters; methods must be optimized and validated for specific applications.

Capillary Electrophoresis for Purity and Isomer Analysis

Capillary electrophoresis (CE) is a high-efficiency separation technique that offers several advantages over chromatography, including faster analysis times, higher resolution, and minimal sample and solvent consumption. technologynetworks.com CE separates analytes based on their differential migration in an electric field, which is dependent on their charge-to-size ratio. libretexts.orglibretexts.org This makes it exceptionally well-suited for the analysis of charged species like protonated diamines and for the separation of closely related isomers.

The high resolving power of CE is particularly valuable for isomer analysis. Positional isomers of aromatic compounds, which can be difficult to separate by HPLC, can often be resolved with CE. itu.edu.tr The synthesis of this compound may result in the formation of other isomers, such as 2,6- or 4,6-diisopropylbenzene-1,3-diamine. CE provides a powerful tool to assess the isomeric purity of the final product. For separating chiral isomers, chiral selectors like cyclodextrins can be added to the background electrolyte. nih.gov

In-Situ Spectroscopic Techniques for Reaction Monitoring and Kinetic Studies

In-situ spectroscopic techniques, often referred to as Process Analytical Technology (PAT), are essential for monitoring chemical reactions in real-time. These methods provide continuous data on the concentration of reactants, intermediates, and products, enabling a deeper understanding of reaction mechanisms and kinetics without the need for sampling and offline analysis. nih.gov

For the synthesis of this compound, which typically involves steps like the reduction of a dinitro precursor, in-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful monitoring tool. nih.govresearchgate.net By using an attenuated total reflectance (ATR) probe inserted directly into the reaction vessel, the progress of the reaction can be followed by tracking the disappearance of the characteristic vibrational bands of the nitro groups (typically around 1530 and 1350 cm⁻¹) and the appearance of the N-H stretching and bending vibrations of the newly formed amine groups. rsc.org This real-time data allows for precise determination of reaction endpoints and optimization of reaction conditions to maximize yield and minimize byproduct formation.

Kinetic studies provide crucial information about reaction rates and mechanisms. The data obtained from in-situ spectroscopy can be used to determine the order of the reaction with respect to each reactant and to calculate activation energies. nih.govresearchgate.net For instance, in the catalytic reduction of nitroaromatics, the reaction is often monitored to understand the influence of catalyst concentration, temperature, and pressure on the reaction rate. nih.govrsc.org This information is vital for scaling up the synthesis from laboratory to industrial production, ensuring safety, efficiency, and consistency. google.com

Structure Reactivity and Structure Selectivity Relationships in 2,4 Diisopropylbenzene 1,3 Diamine Chemistry

Influence of Isopropyl Groups on Electronic and Steric Environment

The two isopropyl groups on the benzene (B151609) ring of 2,4-diisopropylbenzene-1,3-diamine are not mere spectators; they actively shape the electronic and steric landscape of the molecule, thereby influencing its reactivity.

The isopropyl group is an activating group in electrophilic aromatic substitution reactions. This means it donates electron density to the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. This electron-donating effect is primarily due to hyperconjugation and weak inductive effects.

In the case of this compound, the two isopropyl groups, along with the two powerful activating amino groups, create a highly activated aromatic system. The directing effects of these groups are crucial in determining the position of incoming electrophiles. Both the amino groups and the isopropyl groups are ortho-, para-directing. msu.edu However, the amino groups are much stronger activators and directors.

The positions on the ring are influenced by the combined directing effects of the four substituents. The positions ortho and para to the strongly activating amino groups are highly favored for electrophilic attack. The steric bulk of the isopropyl groups can also influence the regioselectivity of substitution reactions, potentially hindering attack at adjacent positions.

For instance, in nitration reactions, the incoming nitro group would be directed to the positions activated by the amino groups and, to a lesser extent, the isopropyl groups. rsc.org However, the significant steric hindrance from the isopropyl groups might favor substitution at the less sterically crowded activated positions.